5-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonic acid
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Overview
Description
2,7-Naphthalenedisulfonic acid, 5-[2-[2,4-dihydroxy-3-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[2-(2-hydroxy-5-nitrophenyl)diazenyl]- is a complex organic compound known for its unique structure and properties This compound is part of the naphthalenedisulfonic acid family, which is characterized by the presence of two sulfonic acid groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-[2-[2,4-dihydroxy-3-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[2-(2-hydroxy-5-nitrophenyl)diazenyl]- typically involves a multi-step process. The initial step often includes the sulfonation of naphthalene to introduce the sulfonic acid groups. This is followed by diazotization reactions to attach the diazenyl groups. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation and diazotization processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthalenedisulfonic acid, 5-[2-[2,4-dihydroxy-3-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[2-(2-hydroxy-5-nitrophenyl)diazenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can break the diazenyl groups, leading to the formation of amines.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 5-[2-[2,4-dihydroxy-3-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[2-(2-hydroxy-5-nitrophenyl)diazenyl]- has several scientific research applications:
Chemistry: Used as a chromogenic reagent for the detection of metal ions and other analytes.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 5-[2-[2,4-dihydroxy-3-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[2-(2-hydroxy-5-nitrophenyl)diazenyl]- involves its interaction with molecular targets through its diazenyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-2,7-naphthalenedisulfonic acid: A related compound with similar structural features but lacking the diazenyl groups.
3,6-Bis(2-hydroxy-5-nitrophenylazo)-4,5-dihydroxy-2,7-naphthalenedisulfonic acid: Another compound with multiple diazenyl groups, used in similar applications.
2-Amino-1,5-naphthalenedisulfonic acid: A simpler derivative with amino groups instead of diazenyl groups.
Uniqueness
2,7-Naphthalenedisulfonic acid, 5-[2-[2,4-dihydroxy-3-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[2-(2-hydroxy-5-nitrophenyl)diazenyl]- is unique due to its multiple diazenyl groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its vibrant color make it particularly valuable in various applications.
Properties
CAS No. |
85959-22-4 |
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Molecular Formula |
C28H18N8O14S2 |
Molecular Weight |
754.6 g/mol |
IUPAC Name |
5-[[2,4-dihydroxy-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C28H18N8O14S2/c37-21-7-5-16(36(43)44)11-19(21)31-34-26-23(52(48,49)50)10-13-9-17(51(45,46)47)12-20(24(13)28(26)40)32-30-18-6-8-22(38)25(27(18)39)33-29-14-1-3-15(4-2-14)35(41)42/h1-12,37-40H,(H,45,46,47)(H,48,49,50) |
InChI Key |
ZCRIAKTZUSQIMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC(=C2O)N=NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=C(C=CC(=C5)[N+](=O)[O-])O)S(=O)(=O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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